molecular formula C8H7Cl2NO2 B180265 Ethyl 2,5-dichloronicotinate CAS No. 148065-10-5

Ethyl 2,5-dichloronicotinate

Cat. No.: B180265
CAS No.: 148065-10-5
M. Wt: 220.05 g/mol
InChI Key: WNYVXIWPEGGUKG-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichloronicotinate is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.06 g/mol . It is primarily used in proteomics research and is known for its high purity, typically ≥95% . This compound is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dichloronicotinate typically involves the chlorination of nicotinic acid followed by esterification. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dichloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form Ethyl 2,5-dichloronicotinamide.

    Oxidation Reactions: It can be oxidized to form corresponding N-oxides.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2,5-dichloronicotinate is widely used in scientific research due to its unique chemical properties:

Mechanism of Action

The mechanism of action of Ethyl 2,5-dichloronicotinate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 2,5-dichloronicotinate can be compared with other similar compounds such as:

  • Ethyl 2,4-dichloronicotinate
  • Ethyl 3,5-dichloronicotinate
  • Ethyl 2,5-dibromonicotinate

Uniqueness:

Properties

IUPAC Name

ethyl 2,5-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYVXIWPEGGUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,5-dichloronicotinic acid (30 g, 0.16 mol) in toluene (100 ml) was added ethanol (50 ml) and conc. sulfuric acid (1 ml). The reaction mixture was heated at 130° C. for 3 days with stirring. Then the reaction mixture was cooled and poured into sat. sodium bicarbonate solution. The whole mixture was extracted with ethyl acetate. The organic phase was washed with brine, dried (sodium sulfate), and concentrated to afford 34 g (quant.) of title compound:
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
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100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Chloro-2-hydroxynicotinic acid [11.95 g; Synthetic Comm. (1989), 19, 553] was suspended in thionyl chloride (52 mL) and anhydrous dimethylformamide (2 mL) was added. The suspension was refluxed 3 h, then concentrated under a nitrogen stream to remove the bulk of excess thionyl chloride before adding anhydrous ethanol (30 mL) giving a mixture of the desired ester and diethyl sulfite. The resulting mixture was concentrated in vacuo to remove the ethanol yielding a suspension. The solids were then filtered off and washed with anhydrous diethyl ether (2×10 mL). The combined filtrates were concentrated in vacuo yielding crude product. Purification by silica gel chromatography (ethyl acetate:hexanes 8:92) gave pure title compound (4.75 g).
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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